molecular formula C21H19BrO7 B11649296 2-ethoxyethyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

2-ethoxyethyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11649296
M. Wt: 463.3 g/mol
InChI Key: SRJFUJPULURZJC-UHFFFAOYSA-N
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Description

2-ETHOXYETHYL 2-{[3-(2-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound with a unique structure that combines an ethoxyethyl group, a bromophenoxy group, and a chromenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXYETHYL 2-{[3-(2-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps. One common method includes the reaction of 2-bromophenol with a suitable chromenone derivative under specific conditions to form the intermediate. This intermediate is then reacted with ethoxyethyl acetate in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXYETHYL 2-{[3-(2-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-ETHOXYETHYL 2-{[3-(2-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ETHOXYETHYL 2-{[3-(2-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with biological receptors, while the chromenyl group can modulate enzymatic activities. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHOXYETHYL 2-{[3-(2-CHLOROPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE
  • 2-ETHOXYETHYL 2-{[3-(2-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE

Uniqueness

2-ETHOXYETHYL 2-{[3-(2-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to the presence of the bromophenoxy group, which imparts distinct chemical and biological properties compared to its chloro- and methyl-substituted analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C21H19BrO7

Molecular Weight

463.3 g/mol

IUPAC Name

2-ethoxyethyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C21H19BrO7/c1-2-25-9-10-26-20(23)13-27-14-7-8-15-18(11-14)28-12-19(21(15)24)29-17-6-4-3-5-16(17)22/h3-8,11-12H,2,9-10,13H2,1H3

InChI Key

SRJFUJPULURZJC-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br

Origin of Product

United States

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